![molecular formula C28H37NO9 B026889 4'-Demethyl Homoharringtonine CAS No. 98599-84-9](/img/structure/B26889.png)
4'-Demethyl Homoharringtonine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of homoharringtonine derivatives, including DHHT, involves complex chemical processes designed to modify the structure and enhance the compound's biological activity. Keller, Dumas, and d'Angelo (2003) detailed the synthesis of the methyl ester side chain of homoharringtonine through a Michael addition and subsequent chemical operations, highlighting the intricate steps involved in creating these derivatives (Keller, Dumas, & d'Angelo, 2003). Robin et al. (1999) reported a semi-synthesis approach for enantiopure homoharringtonine via anhydrohomoharringtonine, showcasing another method to access these compounds (Robin et al., 1999).
Molecular Structure Analysis
The molecular structure of DHHT, like its parent compound homoharringtonine, features a complex arrangement of rings and functional groups critical for its biological activity. Ju and Beaudry (2019) demonstrated the synthesis of homoharringtonine and cephalotaxine through furan oxidation-transannular Mannich cyclization, a method that constructs the compound's core structure efficiently (Ju & Beaudry, 2019).
Chemical Reactions and Properties
DHHT undergoes various chemical reactions that modify its structure and properties. Nguyen et al. (2016) explored the synthesis of new homoharringtonine ester chains, demonstrating the compound's versatility in chemical modifications (Nguyen et al., 2016). These reactions play a vital role in optimizing the compound's pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Multiple Myeloma Cancer Stem Cells : A polyethyleneglycol formulation of homoharringtonine liposomes has shown effectiveness in suppressing multiple myeloma cancer stem cell growth by inducing apoptosis (Li et al., 2017)(source).
Intraocular Proliferation : Homoharringtonine has demonstrated the ability to reduce cell growth by 50%, inhibit vitreous proliferation, and prevent retinal detachment in vivo (Li Junping et al., 1988)(source).
Acute Myeloid Leukemia (AML) : It has shown potent anti-tumor effects in acute myeloid leukemia by targeting SP1/TET1/5hmC signaling pathways, especially improving survival in patients with FLT3 mutations (Li et al., 2019)(source).
Protein Synthesis Inhibition : Homoharringtonine strongly inhibits diphenylalanine synthesis and the puromycin reaction on human ribosomes (Tujebajeva et al., 1989)(source).
Acute Nonlymphoblastic Leukemia : It has been used effectively for the treatment of acute nonlymphoblastic leukemia, with a significant proportion of patients achieving complete remission (Warrell et al., 1985)(source).
JAK2STAT5 Signal Pathway Alteration : Homoharringtonine is efficient in treating acute myeloid leukemia patients by altering the JAK2STAT5 signal pathway (Tong et al., 2008)(source).
Leukemia and Myelodysplastic Syndromes : It has been used to treat acute myeloid leukemia, chronic myeloid leukemia, chronic lymphocyte leukemia, and myelodysplastic syndromes (Zhang et al., 2016)(source).
FDA Approval for Chronic Myeloid Leukemia : The FDA has approved homoharringtonine/omacetaxine for the treatment of chronic myeloid leukemia after failure of two or more tyrosine kinase inhibitors (Kantarjian et al., 2013)(source).
Eigenschaften
IUPAC Name |
(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGNYRSLLFRU-KSZYUSJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650139 | |
Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethyl Homoharringtonine | |
CAS RN |
98599-84-9 | |
Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.